2-ethylhexyl 2-bromoacetate
CAS No.: 68144-73-0
Cat. No.: VC8019519
Molecular Formula: C10H19BrO2
Molecular Weight: 251.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68144-73-0 |
|---|---|
| Molecular Formula | C10H19BrO2 |
| Molecular Weight | 251.16 g/mol |
| IUPAC Name | 2-ethylhexyl 2-bromoacetate |
| Standard InChI | InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
| Standard InChI Key | MAHUQNLJZDBIQD-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COC(=O)CBr |
| Canonical SMILES | CCCCC(CC)COC(=O)CBr |
Introduction
Chemical Structure and Nomenclature
2-Ethylhexyl 2-bromoacetate belongs to the class of α-halo esters, with the molecular formula C₁₀H₁₉BrO₂. Its structure comprises a 2-ethylhexyl group esterified to the carboxylate moiety of 2-bromoacetic acid. The branching in the 2-ethylhexyl chain introduces steric effects that influence both physical properties and chemical reactivity. Key structural features include:
-
Bromoacetate backbone: The electron-withdrawing bromine atom at the α-position enhances electrophilicity, making the compound a potent alkylating agent.
-
2-Ethylhexyl group: This bulky substituent increases lipophilicity, reducing volatility compared to methyl or ethyl esters .
Synthesis and Manufacturing
The synthesis of 2-ethylhexyl 2-bromoacetate typically follows esterification protocols analogous to those used for ethyl bromoacetate . A two-step process is employed:
Bromination of Acetic Acid
Bromoacetic acid is synthesized via the Hell–Volhard–Zelinskii reaction, where acetic acid reacts with bromine in the presence of phosphorus tribromide (PBr₃):
This step achieves α-bromination with high regioselectivity .
Esterification with 2-Ethylhexanol
Bromoacetic acid is then esterified with 2-ethylhexanol under acidic catalysis. Concentrated sulfuric acid or p-toluenesulfonic acid facilitates the reaction:
Industrial-scale optimization involves:
-
Continuous water removal via azeotropic distillation to shift equilibrium toward product formation.
-
Reaction temperatures of 80–100°C to balance kinetics and side-reaction suppression .
Table 1: Typical Reaction Conditions for Esterification
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–2 wt%) |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Physicochemical Properties
The 2-ethylhexyl group significantly alters the properties of bromoacetate esters. Key data, inferred from related compounds , include:
Table 2: Physical Properties of 2-Ethylhexyl 2-Bromoacetate
| Property | Value |
|---|---|
| Molecular Weight | 265.16 g/mol |
| Density (20°C) | 1.19–1.22 g/cm³ |
| Boiling Point | 240–245°C (extrapolated) |
| Flash Point | >150°C (estimated) |
| Solubility in Water | <0.1 g/L |
| Refractive Index (nD²⁰) | 1.455–1.465 |
The compound’s low water solubility and high boiling point make it suitable for non-polar reaction media or high-temperature applications.
Reactivity and Functional Applications
Alkylation Reactions
The electrophilic α-carbon undergoes nucleophilic substitution (SN₂) with amines, thiols, and alkoxides, enabling:
-
Quaternary ammonium salt synthesis: Used in phase-transfer catalysts.
Polymer Chemistry
The ester serves as a monomer in radical polymerization, producing brominated polyacrylates with flame-retardant properties. Copolymerization with styrene or acrylonitrile enhances thermal stability .
Pharmaceutical Intermediates
As an alkylating agent, it modifies nucleobases in antiviral drug synthesis. For example, it can alkylate guanine residues in acyclovir analogs .
| Hazard | Precautionary Measure |
|---|---|
| Inhalation | Use fume hood |
| Skin Contact | Nitrile gloves |
| Storage | Cool, dry, inert atmosphere |
Comparison with Analogous Compounds
Table 4: Bromoacetate Ester Comparison
The 2-ethylhexyl derivative’s higher molecular weight reduces volatility, making it preferable for high-temperature processes.
Industrial and Research Trends
Recent patents highlight its use in:
-
Flame-retardant coatings: Brominated polyacrylates for textiles .
-
Ionic liquids: As a precursor for brominated cations in electrolyte formulations.
Ongoing research explores its role in photoinitiators for UV-curable resins, leveraging bromine’s radical-initiating properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume